molecular formula C19H19NO4 B5912289 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

Cat. No. B5912289
M. Wt: 325.4 g/mol
InChI Key: VSEBFIWWDHBKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one, also known as HU-210, is a synthetic cannabinoid that was first synthesized in 1988 by a group of researchers at the Hebrew University of Jerusalem. This compound is a potent agonist of the CB1 receptor, which is the primary receptor for the psychoactive effects of cannabis. HU-210 has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment.

Mechanism of Action

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These effects ultimately lead to the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including analgesia, neuroprotection, and anti-cancer properties. This compound has been shown to reduce pain in various animal models of chronic pain, and has been investigated as a potential treatment for human chronic pain conditions such as neuropathic pain and fibromyalgia. This compound has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-cancer properties, and has been investigated as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. However, one of the limitations of this compound is its high potency, which can make it difficult to accurately dose in laboratory experiments. Additionally, this compound is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity for the CB1 receptor. Another area of interest is the investigation of this compound as a potential treatment for other conditions, such as anxiety disorders or inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy for human use.

Synthesis Methods

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is synthesized from the precursor compound 6-methoxy-2-naphthoyl chloride, which is reacted with 1-pyrrolidinylmethylamine in the presence of a base catalyst such as triethylamine. The resulting intermediate is then reacted with 3,4-dihydroxybenzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate, to yield this compound.

Scientific Research Applications

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have potent analgesic effects, and has been investigated as a potential treatment for chronic pain. This compound has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-cancer properties, and has been investigated as a potential treatment for various types of cancer.

properties

IUPAC Name

3-hydroxy-8-methoxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-12-4-5-13-14-6-7-17(21)16(11-20-8-2-3-9-20)18(14)24-19(22)15(13)10-12/h4-7,10,21H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBFIWWDHBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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